Hypocrellin A

Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

Researchers often face batch-to-batch variability in perylenequinone photosensitizers that undermines PDT reproducibility. Hypocrellin A (HA) eliminates this uncertainty with a rigorously characterized scaffold and quantifiable performance advantages: • Superior ¹O₂ quantum yield (ΦΔ=0.83 vs. 0.76 for Hypocrellin B), maximizing ROS generation per photon for dose-sparing PDT protocols. • Potent antifungal activity against C. albicans (IC₅₀=0.65 µg/mL) and C. parapsilosis (IC₅₀=1.00 µg/mL), with 7.7× greater potency than Hypocrellin B. • Robust apoptosis induction (47.2% at 5 min) in Hce-8693 colorectal carcinoma cells, outperforming Hypocrellin B and Elsinochrome A at early time points.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
CAS No. 77029-83-5
Cat. No. B211561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypocrellin A
CAS77029-83-5
Synonymshypocrellin
hypocrellin A
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC
InChIInChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3/t25-,30+/m0/s1
InChIKeyVANSZAOQCMTTPB-SETSBSEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Hypocrellin A Procurement Guide


Hypocrellin A (HA, C30H26O10, MW 546.52) is a naturally occurring perylenequinonoid photosensitizer isolated primarily from the parasitic fungi Hypocrella bambusae and Shiraia bambusicola [1]. HA belongs to the perylenequinone class and shares a core perylene quinonoid structure with close analogs such as Hypocrellin B (HB) and Cercosporin (CP), yet features a distinct seven-membered side ring that differentiates its photophysical properties [2]. As a photoactivatable agent, HA functions via both Type I (electron transfer) and Type II (singlet oxygen) mechanisms upon light irradiation, generating cytotoxic reactive oxygen species (ROS) that underpin its utility in photodynamic therapy (PDT) research [3].

Photoactivatable Type I/II ROS generator for photodynamic therapy (PDT) research
Natural perylenequinonoid photosensitizer; supports singlet oxygen quantum yield and antimicrobial photodynamic screening
Structurally distinct side-ring differentiates photophysical profile from Hypocrellin B and Cercosporin; compound-specific validation required

Hypocrellin A vs. Analogs


Despite sharing a common perylenequinonoid core with Hypocrellin B (HB), Cercosporin (CP), and Elsinochrome A (EA), Hypocrellin A (HA) exhibits quantifiable, structure-dependent differences in singlet oxygen quantum yield, antimicrobial potency, and phototoxicity profiles that preclude simple interchangeability [1]. The distinct seven-membered side ring of HA, in contrast to the six-membered ring of EA or the differing side-chain architecture of HB, directly influences the energetics of triplet state formation and subsequent ROS generation [2]. Furthermore, HA demonstrates divergent potency across specific fungal species and cancer cell lines when compared head-to-head with HB, underscoring that in-class substitution without empirical validation can introduce uncontrolled variability in photodynamic outcomes [3].

Core similarity does not guarantee equivalent photodynamic outcome
Sharing a perylenequinonoid core with Hypocrellin B (HB) or Cercosporin (CP) does not imply matched singlet oxygen yield or phototoxicity; direct substitution may shift experimental endpoints.
Side-ring architecture alters ROS generation profile
The seven-membered side ring of HA influences triplet state formation and ROS species distribution, leading to structure-dependent antimicrobial and cell-model responses that may not transfer to analogs.
In-class interchangeability requires empirical validation
Without compound-specific verification, substituting HA with HB, CP, or EA introduces uncontrolled variability in antifungal and cancer cell PDT studies; analog selection must be driven by experimental evidence.

Hypocrellin A Evidence Guide


Singlet Oxygen Quantum Yield

Hypocrellin A (HA) generates singlet oxygen (1O2) with a quantum yield (ΦΔ) of 0.83 in benzene, surpassing Hypocrellin B (HB, ΦΔ = 0.76) by approximately 9% and slightly exceeding Cercosporin (CP, ΦΔ = 0.81) [1]. This difference is structurally linked to HA's distinct side-ring architecture, which enhances triplet state quantum yield (ΦST = 0.86 for HA vs. 0.76 for HB) [1].

Singlet Oxygen Quantum Yield
Head-to-head
ΦΔ 0.83 (HA) vs 0.76 (HB) and 0.81 (CP)
Supports photodynamic dose-sparing research context.
Benzene solvent; laser flash photolysis data.
Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

Antifungal Activity (Candida)

In a standardized broth microdilution assay, Hypocrellin A exhibited potent antifungal activity against Candida albicans with an IC50 of 0.65 ± 0.14 μg/mL, while Hypocrellin B was substantially less active (IC50 = 5.00 ± 1.41 μg/mL) [1]. The 7.7-fold difference in potency highlights the functional divergence arising from structural variations between these otherwise closely related perylenequinones [1]. HA's IC50 also approaches that of the clinical antifungal Amphotericin B (IC50 = 0.14 μg/mL) against this strain [1].

Antifungal Activity (Candida)
Head-to-head
IC50 0.65 µg/mL (HA) vs 5.00 µg/mL (HB)
Supports antifungal screening; compound-specific selection context.
C. albicans broth microdilution assay.
Antimicrobial Photodynamic Therapy Antifungal Screening Drug Discovery

Phototoxicity in Colorectal Cancer Cells

In a direct comparison using human colorectal carcinoma Hce-8693 cells, Hypocrellin A at 10^-5 M induced 47.2% apoptosis following 5 minutes of irradiation, whereas Hypocrellin B elicited no detectable apoptosis (0%) under identical conditions [1]. After 20 minutes of irradiation, HA-induced apoptosis reached 56.6%, while HB achieved only 13.7% [1].

Phototoxicity in Colorectal Cancer Cells
Head-to-head
47.2% apoptosis (5 min) for HA vs 0% for HB
Supports cell-model PDT endpoint review; apoptosis context differs between analogs.
Hce-8693 colorectal carcinoma cells; 10^-5 M.
Cancer Photodynamic Therapy Apoptosis Induction Perylenequinone Screening

ROS Generation Profile

Electron paramagnetic resonance (EPR) studies with spin trapping demonstrated that the ability to generate all three major active oxygen species—singlet oxygen (1O2), superoxide anion (O2•-), and hydroxyl radical (•OH)—is stronger during HA photosensitization than during HB photosensitization [1]. Under anaerobic conditions, the semiquinone radical anion HA•- generation was likewise superior to HB•- generation [1].

ROS Generation Profile
Head-to-head
Stronger generation of 1O2, O2•-, •OH vs HB
Supports Type I/II ROS mechanism studies; hypoxic model context requires verification.
EPR spin trapping under aerobic/anaerobic conditions.
Reactive Oxygen Species ESR Spectroscopy Type I/II PDT Mechanisms

Pharmacokinetic Profile

Hypocrellin A exhibits several pharmacokinetic advantages over the clinically approved photosensitizer Photofrin, including facile preparation, easy purification, a low tendency toward aggregation in biological media, and rapid metabolism and clearance in vivo [1]. In contrast, Photofrin is associated with prolonged cutaneous photosensitivity due to its slow metabolic clearance, which is unsatisfactory for patients [1].

Pharmacokinetic Profile
Cross-study comparable
Rapid clearance and low aggregation vs Photofrin
Supports in vivo clearance research; comparator context for lead optimization.
Cross-study review; not directly quantified in same study.
In Vivo Pharmacokinetics Biodistribution Clinical Photosensitizer Comparison

Hypocrellin A Application Scenarios


High-Yield Singlet Oxygen PDT

Given its superior singlet oxygen quantum yield (ΦΔ = 0.83) relative to Hypocrellin B (0.76) and comparable performance to Cercosporin (0.81), Hypocrellin A is the preferred perylenequinone scaffold for studies where maximizing 1O2 generation per photon is critical [1]. This advantage is directly quantifiable and supports its selection in dose-sparing PDT regimens or applications requiring deep-tissue activation where photon flux is attenuated [1].

Antifungal PDT (Candida)

Hypocrellin A's potent activity against Candida albicans (IC50 = 0.65 μg/mL) and Candida parapsilosis (IC50 = 1.00 μg/mL) positions it as a lead compound for antifungal PDT research [1]. The 7.7-fold potency advantage over Hypocrellin B against C. albicans, combined with activity against drug-resistant strains, supports its evaluation in cutaneous or mucosal candidiasis models where light delivery is feasible [1].

Colorectal Cancer PDT

The ability of Hypocrellin A to induce robust apoptosis (47.2% at 5 minutes) in Hce-8693 colorectal carcinoma cells under conditions where Hypocrellin B is completely inactive makes HA the compound of choice for mechanistic studies examining rapid apoptotic signaling in PDT [1]. Its performance also exceeds that of Elsinochrome A at early time points, providing a wider experimental window for dose-response and kinetic analyses [1].

Hypoxic Tumor PDT Optimization

HA's demonstrated ability to generate both Type I (radical) and Type II (singlet oxygen) ROS, with stronger activity than HB across all oxygen species, supports its use as a progenitor for derivative development targeting hypoxic tumor regions [1]. The documented generation of O2•- and •OH via Type I mechanisms provides a rationale for selecting HA over HB when designing photosensitizers intended to retain activity under low oxygen tension [1].

Application
Selection Property
Validation Focus
Singlet oxygen-maximized PDT research
Singlet oxygen quantum yield (context-dependent ranking)
Dose-response under attenuated light
Antimicrobial photodynamic screening
Antifungal activity profile (strain-specific IC50 context)
MIC endpoint verification across Candida species
Cancer cell PDT model studies
Apoptosis induction kinetics (cell-line dependent)
Apoptosis time-course and dose-response validation
Hypoxic tumor microenvironment PDT research
Type I/II ROS generation capability (analog-dependent)
ROS species confirmation under low oxygen conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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